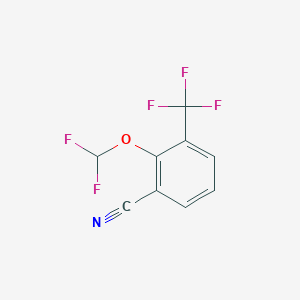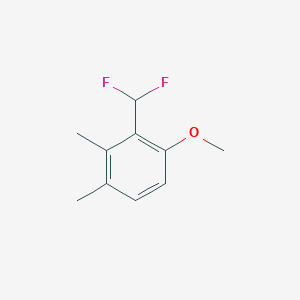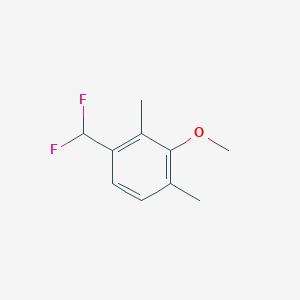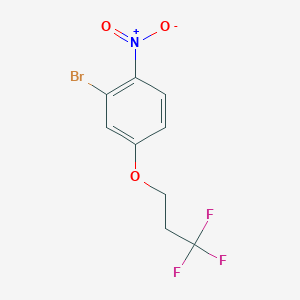
2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene
Vue d'ensemble
Description
2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is used as an intermediate in the production of organofluorine compounds .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene consists of a benzene ring substituted with a bromo group, a nitro group, and a 3,3,3-trifluoropropyloxyl group . The exact 3D structure is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Reactivity:
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide used for treating arrhythmia, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction. The study examined the effects of reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
- The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid was found to be a facile route for the formation of arylzinc compounds (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).
Photochemical Studies:
- The photoelectrochemical reduction of p-bromo-nitrobenzene in acetonitrile solution was studied using a platinum channel electrode, revealing insights into the reduction mechanisms and the formation of radical anions (R. Compton, R. Dryfe, 1994).
- Nitrobenzene and its derivatives react efficiently with hydrobromic acid upon irradiation, typically yielding high yields of 2,4,6-tribromoanilines (Brian P. McIntyre, Brian D. Coleman, G. G. Wubbels, 2004).
Electron Transfer and Catalysis:
- The electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene was demonstrated, leading to the formation of alpha, beta-unsaturated ketones via a SRN1 mechanism (C. Curti, A. Gellis, P. Vanelle, 2007).
Polymer and Organic Electronics:
- The addition of 1-Bromo-4-Nitrobenzene to polymer solar cells' active layer significantly improved the power conversion efficiency, demonstrating its role in enhancing electron transfer processes (G. Fu, Tiening Wang, J. Cai, et al., 2015).
Metabolism Studies:
- The metabolism of halogenonitrobenzenes, including bromo- and iodo-nitrobenzenes, was studied in rabbits, providing insights into the formation of mercapturic acids and hydroxyldehalogenation processes (H. G. Bray, S. James, W. Thorpe, 1958).
Propriétés
IUPAC Name |
2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWDHMVBTMNMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



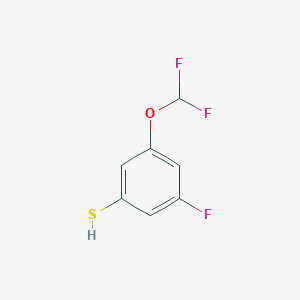
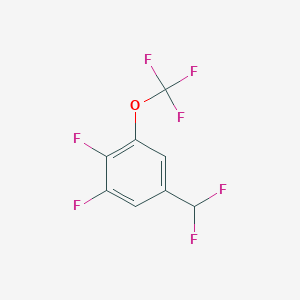
![sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1411478.png)
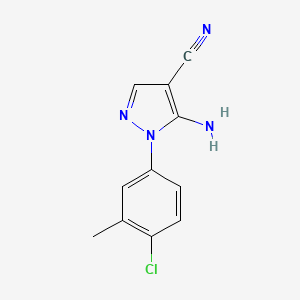

![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)



